(2Z)-6,8-dichloro-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
6,8-dichloro-2-[3-(trifluoromethyl)phenyl]iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2F3N2O2/c18-10-4-8-5-12(15(23)25)16(26-14(8)13(19)7-10)24-11-3-1-2-9(6-11)17(20,21)22/h1-7H,(H2,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGHXKUQAFOMGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=C2C(=CC3=CC(=CC(=C3O2)Cl)Cl)C(=O)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6,8-dichloro-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide typically involves a multi-step process. One common method includes the condensation of 6,8-dichloro-2H-chromene-3-carboxylic acid with 3-(trifluoromethyl)aniline in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions to facilitate the formation of the imino group.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6,8-dichloro-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: Halogen atoms (chlorine) can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of chromene-3,4-dione derivatives.
Reduction: Formation of 2-amino-chromene derivatives.
Substitution: Formation of various substituted chromene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (2Z)-6,8-dichloro-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate receptor functions by interacting with receptor proteins, leading to altered cellular responses. The presence of dichloro and trifluoromethyl groups enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Chromene Core
a) Halogen Substitutions
- Target Compound : 6,8-dichloro substitution creates a strong electron-deficient chromene ring, favoring interactions with electron-rich biological targets.
b) Trifluoromethyl Group
Carboxamide Variations
- Target Compound : The carboxamide at position 3 may participate in hydrogen bonding with biological targets, similar to analogs in .
- Analog 3 (): 2-Imino-N-phenyl-2H-chromene-3-carboxamide has a simple phenyl carboxamide, lacking the trifluoromethyl group, which may reduce binding affinity in hydrophobic pockets .
- Analog 4 () : Pyridine- or indazole-based carboxamides (e.g., N-cyclopropyl-2-(3-pyridinyl)-2H-indazole-4-carboxamide) replace the chromene core with heterocycles, altering conformational flexibility .
Data Table: Structural and Functional Comparison
Biological Activity
The compound (2Z)-6,8-dichloro-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is a member of the chromene family, which has garnered attention due to its diverse biological activities. This article explores its biological activity through various studies, including in vitro and in vivo experiments, highlighting its potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C16H12Cl2F3N3O
- Molecular Weight : 397.19 g/mol
1. Antioxidant Activity
Research indicates that compounds within the chromene family exhibit significant antioxidant properties. The presence of halogen substituents, such as chlorine and trifluoromethyl groups, enhances the electron-withdrawing capacity, potentially increasing the radical-scavenging ability of the compound. Studies have shown that related chromene derivatives can effectively neutralize free radicals, suggesting a similar capability for this compound.
2. Inhibition of Enzymes
The compound's structural features suggest potential inhibitory effects on key enzymes involved in various diseases:
- Cholinesterases : Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial in Alzheimer's disease treatment. Preliminary studies show that derivatives with similar structures exhibit moderate inhibition against AChE and BChE, indicating that this compound may have similar properties .
| Enzyme | Inhibition Activity (IC50) | Reference |
|---|---|---|
| Acetylcholinesterase (AChE) | Moderate (IC50 ~ 19.2 μM) | |
| Butyrylcholinesterase (BChE) | Moderate (IC50 ~ 13.2 μM) |
3. Cytotoxicity
Cytotoxicity studies on related compounds have demonstrated their potential to inhibit cancer cell proliferation. For instance, derivatives tested against breast cancer cell lines showed promising results, with IC50 values indicating effective growth inhibition. It is hypothesized that this compound may exhibit similar cytotoxic effects due to its structural analogies.
Case Study 1: Cholinesterase Inhibition
A study evaluated various chromene derivatives for their ability to inhibit AChE and BChE. The results indicated that compounds with electron-withdrawing groups like trifluoromethyl significantly enhance inhibition potency against these enzymes, suggesting that this compound could be a candidate for further investigation in neurodegenerative disease therapies .
Case Study 2: Anticancer Activity
Another investigation focused on the cytotoxic effects of chromene derivatives on MCF-7 breast cancer cells. The study found that certain modifications to the chromene structure resulted in enhanced anticancer activity. Given the structural similarities, it is plausible that this compound may also demonstrate significant anticancer properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
